Cyclopropane, a three-membered ring hydrocarbon, finds valuable applications in organic synthesis due to its unique ring strain and reactivity. Its rigid and non-planar structure introduces interesting steric and electronic effects, making it a versatile building block for constructing complex molecules. Researchers utilize cyclopropane as a precursor for various functionalities, including:
Cyclopropane derivatives are being explored for their potential applications in material science. Their specific properties, such as ring strain and ability to participate in various chemical reactions, make them interesting candidates for developing:
Cyclopropane is a cycloalkane with the molecular formula , consisting of three methylene groups linked to form a triangular ring. This unique structure gives rise to significant ring strain due to its bond angles of approximately , which deviate considerably from the ideal tetrahedral angle of typical for carbon atoms. The high strain energy (approximately kcal/mol) makes cyclopropane highly reactive compared to other alkanes, leading to distinctive chemical behavior and applications in organic chemistry .
Several methods exist for synthesizing cyclopropane:
Cyclopropane has several applications:
Cyclopropane is often compared with other small cycloalkanes due to structural similarities but distinct properties:
Compound | Molecular Formula | Ring Size | Strain Energy (kcal/mol) | Notable Characteristics |
---|---|---|---|---|
Cyclobutane | 4 | 26.2 | Less strained than cyclopropane; more stable | |
Cyclobutene | 4 | 27.6 | Contains a double bond; reactive | |
Cyclohexane | 6 | 0 | No ring strain; stable | |
Cycloheptane | 7 | Negligible | More stable; less strained |
Cyclopropane's unique triangular structure and high ring strain differentiate it from these compounds, making it particularly reactive and valuable in synthetic organic chemistry .
The Simmons-Smith reaction represents one of the most fundamental and widely utilized methods for cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene or alkyne to form a cyclopropane ring [4]. This cheletropic reaction employs a methylene free radical intermediate that is delivered simultaneously to both carbons of the alkene, thereby preserving the configuration of the double bond and ensuring the reaction is stereospecific [4]. The reaction is named after Howard Ensign Simmons, Jr. and Ronald D. Smith, who developed this methodology as a reliable alternative to other cyclopropanation methods [4].
The mechanism involves the generation of iodomethylzinc iodide (ICH₂ZnI) as the active carbenoid species, typically formed through the reaction of diiodomethane with a zinc-copper couple [4]. This organozinc compound then undergoes a concerted addition to the alkene substrate, forming the cyclopropane product while maintaining the stereochemical integrity of the starting material [4]. For example, cyclohexene can be converted to norcarane (bicyclo[4.1.0]heptane) using diiodomethane and a zinc-copper couple in high yield [4].
Aspect | Description |
---|---|
Basic Mechanism | Organozinc carbenoid reacts with alkene to form cyclopropane in a cheletropic reaction |
Reagents | Diiodomethane, zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI) |
Stereochemistry | Stereospecific - preserves configuration of the double bond |
Modifications | Furukawa modification uses diethylzinc instead of zinc-copper couple |
Directing Effects | Hydroxyl groups direct cyclopropanation to the same face through zinc coordination |
The Simmons-Smith reaction exhibits notable steric sensitivity, with cyclopropanation typically occurring on the less hindered face of the alkene [4]. However, when a hydroxyl substituent is present in proximity to the double bond, the zinc atom coordinates with the hydroxyl group, directing cyclopropanation to occur on the same face as the hydroxyl group, which may not necessarily correspond to the sterically most accessible face [4]. This directing effect provides valuable regioselectivity control in complex synthetic applications [4].
Several modifications have been developed to improve the efficiency and reduce the cost of the Simmons-Smith reaction [4]. The Furukawa modification replaces the zinc-copper couple with diethylzinc, significantly increasing the reactivity of the system [4]. Additionally, cheaper alternatives such as dibromomethane or diazomethane combined with zinc iodide have been employed to replace the expensive diiodomethane reagent [4].
The asymmetric Simmons-Smith reaction was introduced in 1992, utilizing cinnamyl alcohol with diethylzinc, diiodomethane, and a chiral disulfonamide in dichloromethane [4]. This asymmetric variant requires a hydroxyl group as a prerequisite, serving as an anchor for zinc coordination and enabling enantioselective cyclopropanation [4]. The development of asymmetric versions has expanded the synthetic utility of this methodology for the preparation of enantiomerically enriched cyclopropane derivatives [4].
Transition metal-catalyzed decomposition of diazo compounds represents a powerful and versatile approach for cyclopropane formation, offering excellent control over both reactivity and selectivity [5] [20]. This methodology involves the generation of metal-carbene intermediates through the extrusion of nitrogen from diazo compounds, followed by carbene transfer to alkene substrates to form cyclopropane rings [5] [20].
The choice of transition metal catalyst significantly influences the product distribution and selectivity of these reactions [5]. Copper-based catalysts have emerged as particularly effective systems for cyclopropanation reactions due to their relatively low cost and excellent selectivity profiles [5]. Studies examining metallophthalocyanine complexes as catalysts have demonstrated that copper phthalocyanine (CuPc) shows exceptional chemoselectivity, favoring cyclopropanation over competing C-H insertion reactions at a ratio of 6.4:1 [5].
Catalyst Type | Features |
---|---|
Copper Complexes | Low cost, good selectivity for cyclopropanation |
Rhodium Complexes | High efficiency, excellent stereocontrol, expensive |
Metallophthalocyanines | Selective for cyclopropanation vs C-H insertion (e.g., CuPc 6.4:1 ratio) |
Cobalt Complexes | Effective for asymmetric cyclopropanation with chiral ligands |
Nickel Complexes | Useful for electrochemical cyclopropanation methods |
The mechanism of diazo decomposition involves coordination of the diazo compound to the metal center, followed by nitrogen elimination to generate a metal-carbene intermediate [20]. This carbene species can then undergo various transformations, including cyclopropanation, ylide formation, and insertion reactions [20]. The nature of the metal center and supporting ligands determines the reactivity and selectivity of the carbene intermediate [20].
Rhodium complexes have been extensively studied for diazo decomposition reactions, offering high catalytic efficiency and excellent stereocontrol [20]. However, the high cost of rhodium catalysts has motivated the development of alternative metal systems [20]. Copper-based catalysts provide an economically attractive alternative while maintaining good reactivity and selectivity profiles [20].
The substrate scope of transition metal-catalyzed diazo decomposition is remarkably broad, encompassing a wide range of diazo compounds and alkene substrates [5]. Donor-acceptor diazo compounds, such as methylphenyldiazoacetate, have been particularly well-studied and show excellent reactivity with various metal catalysts [5]. The reaction typically proceeds under relatively mild conditions and produces good yields of cyclopropane products [5].
Recent advances have focused on controlling the chemoselectivity between cyclopropanation and C-H insertion reactions through catalyst design [5]. The ratio of these competing pathways is highly dependent on both the metal catalyst used and the substituents present on the diazo compound [5]. This controllability enables synthetic chemists to tune reaction conditions to favor the desired transformation pathway [5].
The development of enantioselective cyclopropanation methods has emerged as a critical area of research, driven by the widespread occurrence of chiral cyclopropane motifs in biologically active natural products and pharmaceutical compounds [17] [18] [21]. Modern catalytic asymmetric approaches utilize sophisticated chiral catalysts to achieve high levels of enantiocontrol while maintaining broad substrate scope and practical utility [17] [18] [21].
Chiral rhodium complexes have established themselves as premier catalysts for asymmetric cyclopropanation reactions, demonstrating exceptional enantioselectivities often exceeding 90% enantiomeric excess [6]. These systems typically employ chiral cyclopentadienyl rhodium(III) complexes that efficiently catalyze enantioselective cyclopropanations of electron-deficient olefins with N-enoxysuccinimides as the C1 unit [6]. The reaction proceeds under mild conditions without requiring strict exclusion of air and water, making it practically attractive for synthetic applications [6].
Catalyst Type | Substrate Scope | Enantioselectivity |
---|---|---|
Chiral Rhodium Complexes | Broad | Excellent (>90% ee) |
Chiral Copper Complexes | Electron-deficient olefins | Good to excellent |
Oxazaborolidinium Ions (COBI) | α,β-Unsaturated aldehydes | High |
Chiral Cobalt Complexes | Alkenes with non-stabilized carbenes | Up to 94% ee |
Chiral Zinc Complexes | Allylic alcohols (directed) | Moderate to good |
Cobalt-based metalloradical catalysis has emerged as a highly efficient method for asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes [17]. Through fine-tuning of cavity-like environments in newly synthesized D2-symmetric chiral amidoporphyrins as supporting ligands, optimized cobalt(II)-based metalloradical systems demonstrate broad applicability to α-pyridyl and other α-heteroaryldiazomethanes [17]. This methodology provides general access to valuable chiral heteroaryl cyclopropanes in high yields with excellent both diastereoselectivities and enantioselectivities [17].
The underlying stepwise radical mechanism of cobalt(II)-based olefin cyclopropanation involves α- and γ-metalloalkyl radicals as key intermediates [17]. Combined computational and experimental studies have provided detailed mechanistic insights into this process, supporting the radical nature of the transformation and explaining the observed stereochemical outcomes [17].
Recent advances in asymmetric cyclopropanation have focused on expanding the scope to include non-stabilized carbenes, which present unique challenges due to their high reactivity [18] [21]. Catalytic asymmetric cyclopropanations with non-stabilized carbenes have been achieved using chiral cobalt complexes with oxazoline-iminopyridine (OIP) ligands [18]. These systems can achieve up to 94% enantiomeric excess for dimethylcyclopropane formation from 1,3-dienes using 2,2-dichloropropane as the carbene precursor [18].
The mechanism of asymmetric induction in these systems has been elucidated through density functional theory calculations [18]. The lowest-energy transition state for cyclopropanation involves the alkene approaching the carbene on the same side as the benzyl group of the oxazoline, allowing the large dimethylcarbenoid to be situated on the less hindered face of the catalyst [18]. This mechanistic understanding provides valuable insights for the design of improved chiral catalysts [18].
Nature has evolved sophisticated enzymatic strategies for cyclopropane formation, employing diverse mechanistic pathways that have been increasingly elucidated over the past two decades [7] [26]. The biosynthetic enzymes that construct cyclopropane rings can be broadly divided into two major classes based on their mechanistic pathways: those involving an exogenous C1 unit from S-adenosylmethionine (SAM) and those that do not require an external C1 source [7] [26].
Mechanism Type | Example Enzymes/Pathways | Natural Products |
---|---|---|
Carbocationic | Terpene synthases (e.g., 3-carene synthase) | Monoterpenes (e.g., 3-carene) |
Carbanionic | ACC synthase (ethylene precursor biosynthesis) | 1-aminocyclopropane-1-carboxylate (ACC) |
SAM-dependent | Cyclopropane fatty acid synthase | Cyclopropane mycolic acids |
Radical-based | Radical SAM enzymes | Various antibiotics |
Halide Displacement | CmaC in coronatine biosynthesis | Coronatine phytotoxin |
Carbocationic mechanisms are exemplified by terpene synthases, particularly enzymes involved in the biosynthesis of (+)-3-carene, a bicyclic plant monoterpene with strong local anesthetic, anti-inflammatory, and antifungal activities [26]. The 3-carene synthase-catalyzed reaction begins with geranyl pyrophosphate (GPP) undergoing a syn-1,3-isomerization to linalyl pyrophosphate (LPP) [26]. This isomerization facilitates rotation around the newly formed C2-C3 single bond, positioning the C1-C2 double bond in a cisoid conformation poised for intramolecular cyclization [26]. The LPP intermediate then undergoes intramolecular rearrangement to form the cyclohexene ring and the 4-α-terpinyl cation, a key intermediate in monoterpene cyclases [26].
Carbanionic mechanisms are demonstrated by ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the formation of 1-aminocyclopropane-1-carboxylate (ACC) from S-adenosylmethionine [26]. Following formation of the external aldimine between the PLP coenzyme and the amino group of SAM, the pKa of Cα is significantly reduced, allowing proton abstraction to form a resonance-stabilized Cα-anion intermediate [26]. Intramolecular nucleophilic attack by the Cα-anion on Cγ displaces the methylthioadenosine leaving group, generating the ACC-PLP external aldimine adduct [26]. Support for this SN2-type α,γ-elimination mechanism comes from studies using stereospecifically deuterated SAM analogues, which demonstrated stereochemical inversion at Cγ [26].
Several interesting variations of nucleophilic displacement mechanisms for cyclopropane ring formation have been discovered in the biosynthesis of nonribosomal peptides and hybrid nonribosomal peptide-polyketide compounds [26]. In the biosynthesis of the phytotoxin coronatine, the zinc-dependent enzyme CmaC deprotonates Cα of a chlorinated, carrier protein-linked intermediate [26]. The zinc ion stabilizes the enolate intermediate, which then displaces the chloride ion at Cγ, forming the coronamic acid moiety that is eventually incorporated into coronatine [26].
SAM-dependent cyclopropanation represents another major pathway, particularly important in the biosynthesis of cyclopropane-containing fatty acids found in bacterial cell walls [7]. These enzymes utilize S-adenosylmethionine as both a methyl donor and as a source of reducing equivalents for radical chemistry [7]. The diversity of SAM-dependent mechanisms reflects the versatility of this cofactor in biological systems [7].
The enzymatic formation of cyclopropane rings through radical mechanisms has gained significant attention, particularly in the context of antibiotic biosynthesis [7]. These radical-based transformations often involve complex multi-step processes that generate highly strained ring systems with remarkable efficiency and selectivity [7]. The study of these natural systems continues to provide inspiration for the development of new synthetic methodologies [7].
Hydrogen-borrowing catalysis has emerged as a powerful and environmentally benign method for cyclopropane synthesis, offering significant advantages over traditional alkylation approaches that rely on toxic alkyl halides [9] [10] [12]. This methodology utilizes reversible oxidation state changes to enable the formation of C(sp³)-C(sp³) bonds while producing water as the sole byproduct, thereby vastly reducing waste production compared to classical alternatives [9] [10] [12].
The hydrogen-borrowing approach to cyclopropane synthesis involves a two-step mechanism: initial ketone alkylation followed by intramolecular nucleophilic displacement [9]. The transformation occurs via hydrogen-borrowing alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product [9] [10]. The leaving group can be strategically installed in either the ketone or alcohol component of the hydrogen-borrowing system, providing access to α-cyclopropyl ketones via two complementary synthetic approaches [9] [10].
Innovation Type | Key Features | Advantages |
---|---|---|
Hydrogen-Borrowing Catalysis | Forms α-cyclopropyl ketones via alkylation and intramolecular displacement | Avoids toxic alkyl halides, produces water as only byproduct |
Solvent-Free Methods | Ball-milling enabled Simmons-Smith reaction without bulk solvent | Eliminates organic solvents, reduces waste |
Electrochemical Methods | Flow electroreductive Ni-catalyzed cyclopropanation using gem-dichloroalkanes | Operates under ambient conditions, tolerates air/moisture |
Mechanochemical Methods | Solid-state reactions using mechanical energy instead of heat | Reduced solvent use, energy efficient |
Photocatalytic Methods | Light-driven cyclopropanation reactions | Mild conditions, high functional group tolerance |
Mechanistic studies have confirmed the proposed two-step reaction pathway through investigation of intermediate cyclization [9]. When a ketone bearing a pendant leaving group was treated with base in butanol, clean cyclization to the cyclopropane product occurred in high yield, supporting the mechanism wherein ketone alkylation by hydrogen-borrowing catalysis affords an α-branched intermediate bearing a pendant leaving group, which subsequently undergoes intramolecular nucleophilic displacement by the enolate [9].
The synthetic utility of hydrogen-borrowing cyclopropanation is significantly enhanced by the ability to convert the resulting phenyl ketone products into the corresponding carboxylic acids through a mild two-step sequence [9]. Oxidation of cyclopropyl ketones with phthaloyl peroxide in hexafluoroisopropanol provides the corresponding phenols in moderate to good yields [9]. These phenols can then be treated with cerium ammonium nitrate to afford carboxylic acids in 61-86% yield while leaving the cyclopropyl ring intact [9]. This transformation enables installation of cyclopropane groups without resorting to classical alkylation conditions using toxic alkyl halides [9].
A novel variation of hydrogen-borrowing catalysis involves vinyl cyclopropane ring expansion embedded in an iridium-catalyzed hydrogen-borrowing reaction, enabling the formation of substituted stereo-defined cyclopentanes from phenyl methyl ketone and cyclopropyl alcohols [11]. Mechanistic studies provide evidence that the ring-expansion reaction results from a cascade based on oxidation of cyclopropyl alcohols, followed by aldol condensation to form an enone containing the vinyl cyclopropane [11]. Subsequent single electron transfer to this system initiates a rearrangement, with the catalytic cycle completed by reduction of the new enone [11].
Solvent-free cyclization techniques represent a significant advancement in sustainable cyclopropane synthesis, addressing environmental concerns while maintaining or improving reaction efficiency [19] [27]. These methodologies eliminate the need for large volumes of organic solvents, thereby reducing waste generation and environmental impact while often providing enhanced reaction rates and selectivities [19] [27].
Mechanochemical approaches have proven particularly effective for solvent-free cyclopropanation reactions [19]. The bulk solvent-free synthesis of cyclopropanes via a ball-milling-enabled Simmons-Smith reaction has been successfully demonstrated, harnessing mechanochemical techniques to activate zinc(0) under operationally simple protocols [19]. This approach allows synthesis of a wide range of cyclopropane structures under ambient conditions and enables gram-scale production [19].
The mechanochemical Simmons-Smith cyclopropanation operates through ball-milling-enabled activation of zinc metal, eliminating the need for traditional solvent systems [19]. This methodology demonstrates excellent functional group tolerance and can be scaled up to enable gram-scale synthesis while maintaining high yields and selectivities [19]. The operational simplicity of this approach, combined with its compatibility with air and moisture, makes it particularly attractive for practical synthetic applications [19].
Electrochemical methods have emerged as another promising avenue for solvent-free cyclopropanation [16]. Recent developments include scalable and sustainable electrochemical cyclopropanation in continuous flow, leveraging nickel-catalyzed processes to achieve efficient cyclopropane formation [16]. The electrochemical methodology enables cyclopropanation of alkenes using gem-dichloroalkanes as feedstock, providing access to methylated, deuterated, and chloro-substituted cyclopropanes [16].
The electrochemical approach operates under ambient conditions, including in the presence of air and moisture, while demonstrating broad substrate scope for both electron-rich and electron-poor alkenes with high functional group tolerance [16]. Mechanistic investigations suggest the electro-generation of a nickel carbene as the key intermediate [16]. The compatibility with continuous-flow technology enables scalability to multi-gram scales with enhanced throughput [16].
Metal-free approaches to cyclopropanation have also been developed, utilizing thianthrenation as a general and practical method for accessing cyclopropanes from free methylene sources and diverse alkenes [15]. This protocol features direct cyclopropanation under mild conditions without requiring transition metal catalysts [15]. The method demonstrates broad substrate scope and provides an attractive alternative for straightforward synthesis from easily available starting materials [15].
Recent advances in applying green chemistry principles to cyclopropanation have led to comprehensive evaluation of various sustainable approaches [27]. These include alternative reaction media such as water and ionic liquids, alternative energy inputs including electrochemistry and mechanochemistry, and alternative experimental conditions such as biocatalysis and photocatalysis [27]. The evaluation of these methods through environmental factor (E-factor) calculations provides quantitative assessment of their environmental impact and guides the selection of the most sustainable approaches [27].
Cyclopropane exhibits exceptional reactivity towards electrophilic reagents due to its significant ring strain of approximately 27.5 kilocalories per mole [1]. This strain energy arises from the enforced 60° bond angles, which deviate substantially from the optimal tetrahedral angle of 109.5°, combined with complete eclipsing of all carbon-carbon bonds in the planar structure [2] [3]. The high strain energy weakens the carbon-carbon bonds from their typical strength of 80-85 kilocalories per mole to approximately 65 kilocalories per mole [1] [4], making cyclopropane substantially more reactive than acyclic alkanes and other cycloalkanes.
The electrophilic addition reactions of cyclopropane follow Markovnikov's rule with rare exceptions [5]. The final product of electrophilic addition to substituted cyclopropanes is primarily dictated by this regioselectivity principle. Three primary mechanisms characterize electrophilic addition: polar addition, radical addition, and concerted mechanisms [5]. The stereochemical configuration of products depends on both electrophilic and nucleophilic components, where the electrophilic position may exhibit retention, inversion, or mixed configurations, while the nucleophilic position almost invariably demonstrates inversion [5].
Reagent | Product | Conditions | Mechanism | Ring Opening |
---|---|---|---|---|
Hydrogen Bromide (HBr) | 1-Bromopropane | Concentrated, Dark | Markovnikov Addition | Yes |
Hydrogen Iodide (HI) | 1-Iodopropane | Concentrated, Dark | Markovnikov Addition | Yes |
Chlorine (Cl₂) | 1,3-Dichloropropane | Room Temperature, Dark | Polar Addition | Yes |
Bromine (Br₂) | 1,3-Dibromopropane | Room Temperature, Dark | Polar Addition | Yes |
Recent computational studies demonstrate that enhanced electronic delocalization within three-membered rings results in earlier, lower energy transition states, distinct from barrier lowering due to strain release alone [6]. This delocalization principle extends to all molecules containing three-membered rings, with each fused three-membered ring lowering the activation barrier by approximately 10 kilocalories per mole, corresponding to a 10⁷-fold rate enhancement at 298 Kelvin [6].
The polar bromination of cyclopropane has been proposed to proceed through a syn-cycloaddition process rather than the traditionally assumed two-step mechanism [7]. Density functional theory calculations reveal that this cyclic mechanism exhibits significantly lower activation enthalpy compared to stepwise processes, with stereochemical consequences of retention-retention for both adding moieties [7]. This finding aligns with experimental data on the bromination of deuterated cyclopropane.
Electrochemical strain-release-driven reactions represent a pioneering approach for direct activation of alkyl cyclopropanes through electrochemical oxidation [8] [9]. These transformations showcase the potential for ring-opening under electrochemical conditions while streamlining the synthesis of diverse oxazolines and oxazines. The reaction involves direct activation of the small ring via single-electron oxidation, with pendant amide groups playing crucial roles in facilitating strain-release processes through intramolecular cyclization [8].
Radical-mediated ring cleavage of cyclopropanes represents a fundamental class of strain-release reactions, characterized by distinct mechanistic pathways and product distributions. The cyclopropyl radical undergoes ring opening with a rate constant of 1.2 × 10⁸ s⁻¹ at 37°C, forming the but-3-enyl radical through β-scission [10] [11]. This transformation exhibits an activation energy of approximately 20 kilocalories per mole [10], making it competitive with other radical processes under physiological conditions.
Radical Type | Ring Opening Rate (s⁻¹) | Product Type | Activation Energy (kcal/mol) | Comments |
---|---|---|---|---|
Cyclopropyl Radical | 1.2×10⁸ (37°C) | But-3-enyl radical | ~20 | β-scission dominant |
Cyclopropane Radical Cation | Matrix-dependent | Ring-opened form | Matrix-dependent | ESR characterized |
Cyclopropylmethyl Radical | Variable | But-3-enyl radical | Variable | Similar to cyclopropyl |
Azide Radical | Variable | Alkenyl nitriles | Variable | Leads to PACs |
Cyclopropane radical cations exhibit intriguing matrix-dependent behavior in their ring-opening processes [12]. Electron spin resonance studies have provided clear evidence for ring opening of cyclopropane radical cations in certain Freon matrices at low temperatures. The ring-opened radical cations localize the radical center on the most substituted carbon atom following breaking of the weakened carbon-carbon bond [12]. Remarkably, ring opening occurs readily in CFCl₂CF₂Cl matrix but not in CFCl₃, CF₃CCl₃, and other matrices, indicating specific solvent effects on the ring-opening reaction [12].
The mechanistic pathway for radical ring opening involves formation of cyclopropyl-substituted carbon radicals through addition of various radical species to cyclopropane derivatives [13] [14]. These radicals easily undergo ring opening to generate alkyl radicals, which then participate in subsequent cyclization reactions with aromatic rings or other nucleophilic centers [13]. This process has found extensive application in the synthesis of methylenecyclopropanes, cyclopropyl olefins, and cyclopropanols [14].
Oxidative radical ring-opening/cyclization reactions have emerged as powerful synthetic methodologies [13] [14]. The cyclopropyl-substituted carbon radical intermediates formed through radical addition readily undergo strain-release ring opening, followed by intramolecular cyclization to afford diverse structural motifs. These transformations proceed efficiently under mild conditions and exhibit broad functional group tolerance [13].
Bromine radical-mediated sequential radical rearrangement represents a sophisticated example of cyclopropane activation [15]. This methodology accomplishes cyclopropylcarbinyl-homoallyl rearrangement of alkylidenecyclopropanes through carbon-carbon bond formation with allylic bromides, leading to synthesis of 2-bromo-1,6-dienes. Three-component coupling reactions comprising alkylidenecyclopropanes, allylic bromides, and carbon monoxide proceed efficiently to give 2-bromo-1,7-dien-5-ones in good yields [15].
The cyclopropane ring serves as a unique reporter of radical leaving-group reactivity in nickel-catalyzed carbon(sp³)-oxygen functionalization reactions [16] [17]. Under polar (2e) conditions, ring-opened products are obtained, while radical (1e) conditions yield ring-closed products. This behavior enables the design and optimization of redox-active leaving groups for carbon(sp³)-oxygen arylation reactions [16] [17].
Thermal isomerization of cyclopropane represents one of the most thoroughly studied unimolecular reactions in gas-phase kinetics, serving as a paradigm for understanding strain-release mechanisms. The homogeneous gas-phase thermal isomerization of cyclopropane to propene proceeds through multiple competing pathways, with the biradical mechanism predominating over the carbene pathway [18] [19].
Temperature Range (K) | Product | Activation Energy (kcal/mol) | Mechanism | Source |
---|---|---|---|---|
400-1400 | Propene | 65.70 | Biradical Pathway | CCSD(T) Calculations |
472-502 | 1-Propyne | 35.2 | Cyclopropene Pyrolysis | Cyclopropene Study |
380-453 | Cis-Trans Isomerization | 59.4 | Geometric Isomerization | Dimethylcyclopropane |
490 | Propylene | 64-66 | Homogeneous Unimolecular | Pritchard et al. |
High-level ab initio and density functional theory calculations establish the Arrhenius equation for the overall thermal isomerization process between 400 and 1400 Kelvin as log₁₀(k_overall,∞/s⁻¹) = (15.60 ± 0.06) - (65.70 ± 0.17) kcal mol⁻¹ (2.303 RT)⁻¹ [18] [19]. This expression demonstrates excellent agreement with available experimental data. The biradical pathway contributes approximately 98-99% of the overall reaction rate, while the carbene pathway accounts for only 1-2% at higher temperatures [18] [19].
Recent computational investigations have identified an alternative mechanism involving propylidene intermediates [20]. Ab initio coupled cluster methods indicate that the isomerization pathway through propylidene exhibits a slightly higher barrier (ΔE‡ = 66.6 kcal mol⁻¹) compared to the traditional trimethylene route (ΔE‡ = 64.2 kcal mol⁻¹) [20]. This finding expands the mechanistic understanding beyond the historically accepted pathways.
Catalytic isomerization pathways offer significant advantages over thermal processes by operating under substantially milder conditions. Metal-catalyzed isomerization of oxygen-substituted cyclopropanes achieves highly regio- and stereospecific transformations using zinc(II), platinum(II), rhodium(I), and nickel(0) catalysts [21]. Siloxycyclopropanes undergo particularly efficient conversion to allyl silyl ethers using zinc iodide or Zeise's dimer catalysts [21].
The mechanism of catalytic isomerization involves initial coordination of the metal center to the electron-rich cyclopropyl ether, followed by cleavage of the C₁-C₇ bond to generate zwitterionic intermediates [21]. Subsequent 1,2-hydrogen migration from the 2-position to the 1-position completes the isomerization with complete stereochemical inversion, confirming the intramolecular nature of the hydride shift [21].
Silver(I)-catalyzed stereochemical isomerization of cyclopropanols represents a recent advancement in this field [22]. This methodology converts readily accessible cis-1,2-disubstituted cyclopropanols into their more stable trans-isomers under mild conditions. Mechanistic studies indicate the involvement of silver homoenolates as reactive intermediates [22].
The vinylcyclopropane rearrangement (VCPR) constitutes a important thermal isomerization pathway for synthesizing difluorinated cyclopentenes [23] [24]. This [8] [8]-sigmatropic rearrangement proceeds stereospecifically under mild thermal conditions (100-180°C), with cis-cyclopropanes undergoing rearrangement to afford benzocycloheptadiene species [23] [24].
Thermal rearrangement of 1-alkoxycarbonyl-2-arylcyclopropanes yields 2-carbonyl-1-naphthol derivatives upon thermolysis at temperatures ranging from 210-340°C [25]. This unprecedented rearrangement of the cyclopropane ring demonstrates the diverse thermal reactivity patterns accessible to functionalized cyclopropane systems [25].
The halogenation reactivity of cyclopropane exhibits distinct patterns depending on the halogen employed and reaction conditions. Two primary reaction pathways compete: free radical substitution under photochemical conditions and electrophilic addition under thermal conditions [26] [27] [28].
Halogen | Substitution Product | Addition Product | Substitution Conditions | Addition Conditions | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
---|---|---|---|---|---|
Cl₂ | Chlorocyclopropane | 1,3-Dichloropropane | UV light/heat | Dark, room temp | 1.15×10⁻¹³ |
Br₂ | Bromocyclopropane | 1,3-Dibromopropane | UV light/heat | Dark, room temp | ~10⁻¹³ |
F₂ | Fluorocyclopropane | Decomposition | Explosive | Explosive | Very high |
I₂ | No reaction | No reaction | Inert | Inert | 0 |
Chlorination of cyclopropane under photochemical conditions follows a free radical mechanism involving three distinct steps: initiation, propagation, and termination [29] [30] [31]. The initiation step involves photolytic cleavage of molecular chlorine to generate chlorine radicals. Propagation proceeds through hydrogen abstraction from cyclopropane by chlorine radicals, forming cyclopropyl radicals that subsequently react with molecular chlorine to regenerate chlorine radicals and produce chlorocyclopropane [29] [30].
Kinetic studies of elementary reactions in chain chlorination reveal rate constants of k(Cl + c-C₃H₆) = (1.15 ± 0.17) × 10⁻¹³ and k(Cl + c-C₃H₅Cl) = (1.06 ± 0.18) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ in air or nitrogen diluent at 296 Kelvin [31]. Temperature-dependent measurements between 293 and 623 Kelvin yield the Arrhenius expression k(Cl + c-C₃H₆) = ((1.8 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)e⁻⁽²¹⁵⁰±¹⁰⁰⁾/T [31].
The addition reactions of halogens with cyclopropane proceed through polar mechanisms without requiring ultraviolet light activation [26] [28]. These reactions occur readily at room temperature in the dark, producing 1,3-dihaloalkanes through ring-opening processes. The high reactivity toward electrophilic addition reflects the alkene-like character of cyclopropane's bent bonds [32].
Cyclopropane's unique bonding structure contributes significantly to its halogenation reactivity. The carbon-carbon bonds exhibit substantial p-character (sp³·⁷⁴ hybridization) due to angle strain, creating "bent bonds" that lie outside the internuclear axis [32]. This high p-content enables cyclopropane to behave similarly to olefins in stabilizing adjacent charges and facilitating halogen addition [32].
Hydrogenation of cyclopropane represents a fundamentally important catalytic process that proceeds through metal-surface intermediates. Multiple metal catalysts effectively promote this transformation, including nickel, palladium, platinum, rhodium, and iridium systems [33] [34] [35] [36].
Catalyst | Temperature (°C) | Primary Product | Side Products | Selectivity to Propane (%) | Activation Energy (kJ/mol) |
---|---|---|---|---|---|
Ni/Al₂O₃ | 80-200 | Propane | CH₄ + C₂H₆ | 85-96 | Variable |
Pd/C | 175 | Propane | None significant | >95 | Variable |
Pt/Al₂O₃ | 200 | Propane | CH₄ + C₂H₆ | 80-90 | Variable |
Ru/SiO₂ | Variable | Propane | Variable | Variable | Variable |
Ir(111) | 77-427 | Propane | CH₄ + C₂H₆ | 66 | Variable |
Mo(100) | 27-250 | Propane | CH₄ + C₂H₆ | 66 | 37 |
The mechanism of catalytic hydrogenation involves initial adsorption of cyclopropane onto the metal surface, followed by insertion of metal atoms into the strained carbon-carbon bonds to form metallacyclobutane intermediates [36]. In situ soft X-ray studies of platinum(111) surfaces reveal that a C₃H₆ species dominates up to 320 Kelvin, consistent with platinacyclobutane intermediate formation [36]. Increasing temperature to 350 Kelvin under reaction conditions increases the average carbon-hydrogen stoichiometry to C₃H₇, suggesting formation of adsorbed propyl intermediates prior to propane formation [36].
Hydrogenation selectivity varies significantly among different metal catalysts. Nickel and cobalt catalysts promote both hydrogenation to propane and hydrogenolysis to methane plus ethane, while platinum and copper exhibit higher selectivity for simple hydrogenation [33] [37]. The addition of copper to nickel catalysts dramatically suppresses hydrogenolysis while maintaining high hydrogenation activity, increasing selectivity from approximately 85% on pure nickel to 96% on nickel-copper alloys [37].
Kinetic analysis reveals that cyclopropane hydrogenation exhibits zero-order dependence on hydrogen and approximately 0.6-order dependence on cyclopropane across various supported nickel catalysts [33]. Both hydrogenation and hydrocracking reactions proceed through series pathways involving common rate-determining steps [33]. Activation energies for hydrocracking reactions typically exceed those for hydrogenation by 2-4 kilocalories per mole [33].
The unique reactivity of cyclopropane toward hydrogenation arises from its ability to donate electron density to metal centers through its unusual molecular bonding [35]. This alkene-like behavior facilitates coordination to metal surfaces and subsequent activation of the strained carbon-carbon bonds. The observation of all nine possible hydrogen-deuterium isotopologues (propane-dₓ, x = 0-8) during deuterium incorporation studies demonstrates the full complexity of hydrogen-deuterium exchange equilibria on metal surfaces [34].
Flammable